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molecular formula C9H12N2O2 B2640234 Ethyl 2-(3-aminopyridin-2-YL)acetate CAS No. 295327-27-4

Ethyl 2-(3-aminopyridin-2-YL)acetate

Cat. No. B2640234
M. Wt: 180.207
InChI Key: RVLUPVJZCRIMAY-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

Under an atmosphere of nitrogen, Pd/C (10%, 1.36 g) was added to a round bottom flask. Ethyl 2-(3-nitro-pyridin-2-yl)-acetate (8.6 g, 0.41 mol) was dissolved in ethanol (200 mL) and added to the reaction vessel. The reaction was placed under an atmosphere of hydrogen and stirred at room temperature for 30 min. The reaction was filtered through celite, and the filtrate was concentrated in vacuo to afford the title compound as a tan solid (6.94 g, 94% yield).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[C:5]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)CC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.36 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction vessel
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.94 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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